N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzamide core substituted with cyclopropyl and hydroxypropyl groups, along with trifluoromethyl groups at the 3 and 5 positions on the benzene ring. Its distinct chemical properties make it a subject of interest in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Hydroxypropyl Substitution: The hydroxypropyl group is added through a nucleophilic substitution reaction, typically using 2-bromo-2-hydroxypropane as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and biological activities. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO2/c1-13(24,9-2-3-9)7-22-12(23)8-4-10(14(16,17)18)6-11(5-8)15(19,20)21/h4-6,9,24H,2-3,7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKJBKQHTVXYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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